Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
CAS No.: 1228957-05-8
Cat. No.: VC0090384
Molecular Formula: C10H8F4O2
Molecular Weight: 236.166
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228957-05-8 |
|---|---|
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 236.166 |
| IUPAC Name | ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
| Standard InChI Key | YAKBPASPIJTDDM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F |
Introduction
Chemical Identity and Structure
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is an organic compound belonging to the class of difluoroacetates. It features a distinctive molecular structure that includes a 2,4-difluorophenyl group attached to a difluoroacetate moiety with an ethyl ester function. The compound is characterized by the presence of four fluorine atoms - two on the phenyl ring at positions 2 and 4, and two in the gem-difluoro arrangement at the alpha position relative to the ester group .
Identification Parameters
The compound is precisely identified by several key parameters that allow for its unambiguous recognition in scientific literature and chemical databases:
Table 1: Identification Parameters of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
| Parameter | Value |
|---|---|
| CAS Number | 1228957-05-8 |
| IUPAC Name | ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate |
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 236.166 g/mol |
| MDL Number | MFCD16618951 |
These identification parameters are essential for researchers seeking to work with or reference this specific compound in their studies .
Structural Descriptors
For computational chemistry and database purposes, the compound is further described by several structural descriptors:
Table 2: Structural Descriptors of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
| Descriptor Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
| Standard InChIKey | YAKBPASPIJTDDM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F |
These descriptors provide standardized representations of the molecular structure, enabling consistent identification across different chemical databases and computational platforms.
Physical and Chemical Properties
| Property | Description |
|---|---|
| Appearance | Likely a colorless to pale yellow liquid or crystalline solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) with limited water solubility |
| Boiling Point | Likely elevated due to the presence of fluorine atoms |
| Stability | Enhanced stability compared to non-fluorinated analogues due to C-F bonds |
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The ester group is susceptible to nucleophilic attack, allowing for hydrolysis reactions under appropriate conditions.
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The gem-difluoro group adjacent to the carbonyl introduces unique electronic effects that influence reactivity patterns.
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The fluorinated aromatic ring exhibits altered electronic distribution compared to non-fluorinated phenyl groups, affecting its participation in electrophilic aromatic substitution reactions.
The presence of fluorine atoms significantly alters the electronic properties of the molecule, typically resulting in enhanced metabolic stability - a feature particularly valuable in medicinal chemistry applications.
Applications in Research and Development
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate has several potential applications across different scientific disciplines, with particular significance in medicinal chemistry and organic synthesis.
Role in Organic Synthesis
This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules due to several factors:
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The presence of the ester group provides a site for further functionalization.
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The difluorophenyl moiety introduces structural diversity and altered electronic properties.
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The gem-difluoro group represents a unique structural element that can influence the properties of derived compounds.
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds like Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate are of particular interest due to several advantageous properties:
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Enhanced metabolic stability: Fluorine atoms can block metabolically vulnerable sites, potentially extending the half-life of drug candidates.
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Improved lipophilicity and bioavailability: Fluorination can modulate membrane permeability.
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Altered binding affinities: The unique electronic properties of fluorinated compounds can enhance interactions with biological targets.
Research on this compound is ongoing, with a focus on exploring its potential biological activities and applications in pharmaceutical development.
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate can be compared with structurally related compounds to understand the impact of subtle structural variations:
Table 4: Comparison with Structural Analogues
| Compound | Structural Difference | Potential Impact |
|---|---|---|
| Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate | Different positioning of fluorine atoms on the phenyl ring (3,4 vs. 2,4) | Altered electronic distribution and potential differences in biological target interactions |
| Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate | Different positioning of fluorine atoms on the phenyl ring (3,5 vs. 2,4) | Modified 3D conformation and potentially different binding profiles |
| Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | One fewer fluorine atom (3 total vs. 4 in our target compound) | Reduced electron-withdrawing effect and different lipophilicity profile |
Such comparisons are valuable in structure-activity relationship studies that inform drug design and optimization processes.
Structure-Property Relationships
The specific positioning of fluorine atoms in Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate has notable effects on its properties:
These structure-property relationships are essential considerations in the rational design of fluorinated compounds for specific applications.
Current Research Trends and Future Directions
Ongoing Research
Research on Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is continuing, with emphasis on several key areas:
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Investigation of its potential biological activities and mechanism of action
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Exploration of its utility as a building block in organic synthesis
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Study of its interactions with specific biological targets
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Comparison with other difluoroacetates to establish comprehensive structure-activity relationships
Future Research Opportunities
Several promising directions for future research involving this compound include:
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Detailed investigation of its binding to specific enzymes or receptors using computational and experimental approaches
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Development of novel synthetic methodologies involving this compound as a key intermediate
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Exploration of its potential as a building block for pharmaceutically relevant molecules
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Detailed characterization of its metabolic profile and pharmacokinetic properties
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or as specialty reagents
Analytical Considerations
Identification and Characterization Methods
For researchers working with Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, several analytical techniques are particularly valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the ethyl group and aromatic protons
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19F NMR would display distinctive signals for the four fluorine atoms in different chemical environments
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13C NMR would reveal the carbonyl carbon and various carbon environments
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Mass Spectrometry:
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Expected to show a molecular ion peak at m/z 236
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Characteristic fragmentation patterns would include loss of the ethoxy group and fluorine-containing fragments
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Infrared Spectroscopy:
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Would display characteristic bands for the ester carbonyl (typically around 1730-1750 cm-1)
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C-F stretching vibrations would appear in the 1000-1400 cm-1 region
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